2-Cyclopropyl-2-phenylacetaldehyde
Description
Contextualization within Modern Aldehyde Chemistry
Aldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in a vast array of chemical transformations. uq.edu.au Their reactivity, primarily centered around the electrophilic carbonyl carbon and the adjacent acidic α-protons, allows for the construction of complex molecular architectures. researchgate.net The introduction of a cyclopropyl (B3062369) and a phenyl group at the α-position, as seen in 2-Cyclopropyl-2-phenylacetaldehyde, introduces significant steric and electronic modifications. This substitution pattern influences the aldehyde's reactivity, directing reactions towards specific stereochemical outcomes and enabling novel transformations that are not readily accessible with simpler aldehydes. nih.govresearchgate.net The presence of these bulky and electronically distinct groups can modulate the acidity of the α-proton and the accessibility of the carbonyl carbon, thereby influencing its participation in reactions like aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions. wikipedia.orgdrugbank.comyoutube.com
Significance of Cyclopropyl Moieties in Advanced Organic Synthesis
The cyclopropyl group is more than just a three-membered carbocycle; its inherent ring strain and unique electronic properties make it a valuable component in modern organic synthesis. acs.org The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring imparts properties that are intermediate between those of alkanes and alkenes. masterorganicchemistry.com This strained ring system can act as a latent double bond, participating in ring-opening reactions to generate more complex structures. acs.org In medicinal chemistry, the incorporation of a cyclopropyl moiety can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and introduce conformational rigidity, which can be crucial for pharmacological activity. nih.govnih.gov The synthesis of molecules containing this motif is an active area of research, with numerous methods developed for their construction. wikipedia.orgrsc.org
Overview of Current Research Trajectories for the Compound
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of cyclopropyl aldehydes and ketones is the subject of ongoing investigation. acs.orgrsc.org Research in this area is largely focused on leveraging the unique reactivity of the cyclopropyl group in concert with the aldehyde functionality.
Key research directions for analogous compounds include:
Asymmetric Synthesis: Developing stereoselective methods to synthesize chiral cyclopropane carboxaldehydes is a significant goal, as these can serve as building blocks for enantiomerically pure pharmaceuticals and other complex molecules. rsc.org
Catalytic Transformations: The development of novel catalytic systems, including those based on transition metals and organocatalysts, to effect transformations of cyclopropyl aldehydes is an active field. acs.orgnih.gov This includes ring-opening reactions, cycloadditions, and functional group interconversions. acs.org
Mechanistic Studies: Investigating the mechanisms of reactions involving cyclopropyl aldehydes is crucial for understanding and predicting their chemical behavior. nih.govacs.org This includes studying the influence of substituents on the cyclopropane ring and their effect on reaction pathways. nih.gov
Historical Perspectives on Related Cyclopropyl-Phenyl Systems
The synthesis of cyclopropanes has a rich history dating back to the late 19th century with Freund's synthesis of cyclopropane itself via an intramolecular Wurtz reaction. wikipedia.org The development of methods for introducing this three-membered ring into more complex molecules has been a continuous area of focus. The Simmons-Smith reaction, discovered in 1958, provided a reliable method for the cyclopropanation of alkenes and remains a cornerstone of cyclopropane synthesis. masterorganicchemistry.com
The study of systems containing both a cyclopropyl and a phenyl group has evolved alongside the development of these synthetic methods. Early research focused on understanding the electronic interactions between the strained ring and the aromatic system. nih.gov More recent historical developments have centered on the use of these systems in asymmetric catalysis and as probes for reaction mechanisms. The ability to catalytically and stereoselectively generate cyclopropyl-phenyl structures has been a significant advancement, enabling the synthesis of complex chiral molecules. acs.org
Interactive Data Tables
Below are tables summarizing the available chemical data for this compound and its parent compound, Phenylacetaldehyde (B1677652).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O | cymitquimica.com |
| Molecular Weight | 160.21 g/mol | cymitquimica.com |
| CAS Number | 16282-50-1 | bldpharm.com |
Table 2: Physicochemical Properties of Phenylacetaldehyde
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈O | wikipedia.org |
| Molecular Weight | 120.15 g/mol | wikipedia.org |
| Boiling Point | 195 °C | wikipedia.org |
| Melting Point | -10 °C | wikipedia.org |
| Density | 1.079 g/mL | wikipedia.org |
| Solubility in Water | 2.210 g/L | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-phenylacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUNQCLWRFRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16282-50-1 | |
| Record name | 2-cyclopropyl-2-phenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Cyclopropyl 2 Phenylacetaldehyde and Its Derivatives
Stereoselective Synthesis of 2-Cyclopropyl-2-phenylacetaldehyde Analogs
The creation of specific stereoisomers of this compound analogs is crucial for their application in fields where molecular geometry dictates biological activity or material properties. Both enantioselective and diastereoselective approaches are employed to control the spatial arrangement of the cyclopropyl (B3062369) and phenyl groups around the chiral center.
The enantioselective synthesis of chiral aldehydes, including those with a cyclopropyl-phenyl-acetaldehyde core, often relies on the use of chiral catalysts or auxiliaries to introduce asymmetry. One established strategy involves the asymmetric alkylation of a pro-chiral enolate or enamine derived from a simpler aldehyde. Another powerful approach is the catalytic asymmetric addition of organometallic reagents to aldehydes. nih.gov
For the synthesis of enantiomerically enriched this compound, an organocatalytic approach using a chiral secondary amine catalyst can be envisioned. researchgate.net The aldehyde would react with the catalyst to form a chiral enamine, which can then be protonated or reacted with an electrophile in a stereocontrolled manner. Furthermore, the use of chiral ruthenium complexes in cyclopropanation reactions has shown high levels of enantioselectivity in the synthesis of related chiral cyclopropane (B1198618) derivatives.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound analogs, this often involves controlling the orientation of substituents on the cyclopropane ring relative to the chiral center at the aldehyde.
Directed cyclopropanation reactions are a key strategy for achieving high diastereoselectivity. nih.govacs.org For instance, the Simmons-Smith cyclopropanation of an alkenyl cyclopropyl carbinol derivative can proceed with high diastereoselectivity, where a directing group, such as a hydroxyl group, guides the cyclopropanating agent to a specific face of the double bond. nih.govacs.org This method allows for the synthesis of polysubstituted stereodefined bicyclopropanes as single diastereomers. acs.org The rigidity of the cyclopropyl core is instrumental in achieving this remarkable selectivity. nih.gov
A general method for the diastereoselective synthesis of related donor-acceptor cyclopropanes involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov This approach has been successful in producing a variety of substituted cyclopropanes with defined relative stereochemistry.
| Method | Key Features | Stereochemical Outcome | Representative Substrates |
| Directed Simmons-Smith Cyclopropanation | Use of a directing group (e.g., hydroxyl) | High diastereoselectivity | Alkenyl cyclopropyl carbinol derivatives nih.govacs.org |
| Corey-Chaykovsky Cyclopropanation | Reaction of sulfoxonium ylides with α,β-unsaturated carbonyls | Diastereoselective formation of cyclopropanes | 2-Hydroxychalcones nih.gov |
Catalytic Synthesis Strategies for this compound Scaffolds
Catalytic methods offer efficient and atom-economical routes to complex molecules like this compound. Organocatalysis, transition metal catalysis, and photoredox catalysis have all emerged as powerful tools for the construction of such scaffolds.
Organocatalysis, which uses small organic molecules as catalysts, has revolutionized asymmetric synthesis. For the synthesis of this compound, enamine catalysis is a particularly relevant strategy. researchgate.net In this approach, a primary or secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This activation mode allows for a variety of subsequent transformations.
A novel organocatalytic activation of cyclopropanes has been developed where a reactive donor-acceptor cyclopropane intermediate is generated in situ from the condensation of a cyclopropylacetaldehyde with an aminocatalyst. researchgate.net The resulting enamine's π-orbital can have a favorable interaction with the σ*C-C orbital of the cyclopropyl ring, activating it for further reactions. researchgate.net This strategy has been successfully applied in the highly stereoselective formation of cyclobutanes from cyclopropylacetaldehydes. researchgate.net
| Catalyst Type | Intermediate | Activation Mode | Potential Application |
| Chiral Secondary Amine | Chiral Enamine | LUMO-lowering | Asymmetric α-functionalization researchgate.net |
| Primary Amine | Enamine | Favorable orbital interaction | Activation of the cyclopropane ring researchgate.net |
Transition metal catalysis, particularly with palladium, offers a versatile platform for the synthesis of aldehydes and their derivatives. Palladium(II)-catalyzed oxidation of primary alcohols to aldehydes is a well-established transformation that could be applied to a suitable 2-cyclopropyl-2-phenyl propanol (B110389) precursor. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the cyclopropyl-phenyl linkage. For example, the coupling of a cyclopropylboronic acid with a brominated thiophene (B33073) derivative has been achieved with high efficiency using a palladium(II) acetate/SPhos catalytic system. nih.gov A similar strategy could be envisioned for the synthesis of the this compound scaffold. Palladium-catalyzed cyclization reactions of unsaturated ketones can also lead to the formation of cyclic precursors that can be further elaborated to the target aldehyde. sci-hub.se
| Palladium-Catalyzed Reaction | Starting Materials | Product Type | Key Advantage |
| Oxidation of Primary Alcohol | 2-Cyclopropyl-2-phenylpropanol | This compound | Direct conversion to aldehyde nih.gov |
| Suzuki-Miyaura Coupling | Cyclopropylboronic acid and Phenyl derivative | Cyclopropyl-phenyl scaffold | Versatility and functional group tolerance nih.gov |
| Oxidative Cyclization | 1,6-enynes | Bridged cyclopropane rings | Creation of complex cyclic systems escholarship.org |
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. youtube.com This strategy can be applied to the synthesis of aldehydes and the functionalization of cyclopropane rings.
For instance, the photoredox-catalyzed α-alkylation of aldehydes has been developed, which proceeds through the generation of an enamine that can be oxidized to a radical cation. acs.org This reactive intermediate can then couple with a radical species. While not a direct synthesis of the target aldehyde, this demonstrates the potential for functionalizing related aldehyde structures under photoredox conditions.
More directly, photoredox catalysis can be used to generate aldehydes from benzylic alcohols through an oxidative process. acs.org Additionally, photoredox-catalyzed cyclopropanation reactions of Michael acceptors using diiodomethane (B129776) as a methylene-transfer reagent have been reported. chemistryviews.org This method provides a radical-based pathway to cyclopropane rings. chemistryviews.org A photoredox-driven ring-opening of arylcyclopropanes has also been demonstrated, highlighting the ability of this catalytic manifold to activate the C-C bonds of the cyclopropane ring for further functionalization. nih.gov
| Photoredox-Catalyzed Process | Catalyst | Key Transformation | Relevance |
| α-Alkylation of Aldehydes | [Ru(bpy)₃]²⁺ | C-C bond formation at the α-position | Functionalization of aldehyde scaffolds acs.org |
| Oxidation of Benzylic Alcohols | Aryldiazonium salts | Alcohol to aldehyde conversion | Potential for final oxidation step acs.org |
| Cyclopropanation | Ru(bpy)₃₂ | Alkene to cyclopropane | Formation of the cyclopropane ring chemistryviews.org |
| Ring-Opening of Arylcyclopropanes | Acridinium catalyst | C-C bond cleavage of cyclopropane | Activation and functionalization nih.gov |
Rearrangement Reactions in the Synthesis of Cyclopropyl Aldehydes
Rearrangement reactions offer powerful tools for the construction of complex molecular architectures from simpler precursors. In the context of synthesizing cyclopropyl aldehydes, two notable rearrangement strategies are the vinylcyclopropane-cyclopentene rearrangement and the Cloke-Wilson rearrangement.
Vinylcyclopropane-Cyclopentene Rearrangements for (Vinylcyclopropyl)acetaldehydes
The vinylcyclopropane-cyclopentene rearrangement is a thermally or metal-catalyzed isomerization that converts a vinylcyclopropane (B126155) into a cyclopentene (B43876). nih.gov This ring expansion reaction proceeds through either a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic mechanism, highly dependent on the substrate. nih.gov While this rearrangement typically yields cyclopentene rings, its principles can be applied to precursors of (vinylcyclopropyl)acetaldehydes.
In the context of synthesizing derivatives that could lead to this compound, the rearrangement of phenyl-substituted vinylcyclopropanes is of particular interest. Studies on Ni(0)-catalyzed rearrangements have shown that phenyl-substituted vinylcyclopropanes rearrange more readily than their alkyl-substituted counterparts. rsc.org This suggests that a vinylcyclopropane precursor bearing a phenyl group could be a viable starting point.
A general route to 2-substituted cyclopropyl aldehydes has been described, which could be adapted for the synthesis of the target molecule. researchgate.net The synthesis could involve the creation of a suitable vinylcyclopropane which is then rearranged. The activation energy for the uncatalyzed vinylcyclopropane rearrangement is approximately 50 kcal/mol, which is consistent with a concerted mechanism where the cleavage of a cyclopropyl carbon-carbon bond is the rate-limiting step. nih.gov
Table 1: Rearrangement Rates of Phenyl-Substituted Vinylcyclopropanes This table is based on data from studies on Ni(0)-catalyzed vinylcyclopropane-cyclopentene rearrangements and illustrates the relative reactivity of phenyl-substituted substrates.
| Substrate | Catalyst System | Relative Rate |
| trans-1-Vinyl-2-phenylcyclopropane | Ni(0)/N-heterocyclic carbene | Faster than alkyl-substituted analogues |
| cis-1-Vinyl-2-phenylcyclopropane | Ni(0)/N-heterocyclic carbene | Slower than trans-isomer |
Note: This table is illustrative and based on qualitative findings from cited research. rsc.org Actual rates are dependent on specific reaction conditions.
Cloke-Wilson Rearrangement Applications
The Cloke-Wilson rearrangement is a valuable method for the synthesis of five-membered heterocycles, such as dihydrofurans, from cyclopropyl ketones or imines. nih.gov This reaction can be catalyzed by heat, acids, or transition metals. nih.govnih.gov For the synthesis of this compound, the rearrangement of a corresponding phenyl-substituted cyclopropyl ketone to a dihydrofuran, which can then be converted to the target aldehyde, is a plausible synthetic route.
A theoretical study using density functional theory (DFT) on the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Cloke-Wilson rearrangement of phenyl-substituted cyclopropyl ketones provides significant mechanistic insights. mdpi.com The reaction proceeds via the formation of a zwitterionic intermediate, leading to the regioselective formation of 2,3-dihydrofurans. mdpi.com The study highlights that the regioselectivity is determined by the initial nucleophilic attack of DABCO on the cyclopropane ring. mdpi.com
The synthesis of the precursor cyclopropyl ketones can be achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov
Table 2: Regioselectivity in the Cloke-Wilson Rearrangement of a Phenyl-Substituted Cyclopropyl Ketone This table is based on computational findings from a DFT study on the DABCO-catalyzed Cloke-Wilson rearrangement.
| Product | Regioisomer | Relative Free Energy of Formation (kcal/mol) |
| 2-Phenyl-2,3-dihydrofuran derivative | 2-substituted | Favored |
| 3-Phenyl-2,3-dihydrofuran derivative | 3-substituted | Disfavored |
Note: This table illustrates the preferential formation of the 2-substituted regioisomer as predicted by computational models. mdpi.com
Chemo- and Regioselective Synthesis Strategies
The selective introduction of substituents at the desired positions is a cornerstone of modern organic synthesis. For a molecule like this compound, achieving the correct chemo- and regioselectivity is crucial.
A general route for the synthesis of 2-substituted cyclopropyl aldehydes has been reported, which could potentially be adapted for the synthesis of the target compound. researchgate.net Furthermore, a novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes has been developed, employing a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction. rsc.orgrsc.org This method allows for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.orgrsc.org
The diastereoselective synthesis of polysubstituted cyclopropanes is another area of active research. nih.gov While not directly applied to the target molecule, these methods provide a framework for controlling the stereochemistry of the cyclopropane ring. A chemoenzymatic platform has been developed for the synthesis of α-aryl aldehydes from aryl epoxides via a Meinwald rearrangement, showcasing the potential of biocatalysis in achieving high selectivity. nih.gov
Multicomponent Reaction Approaches Towards this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net
While a specific MCR for the direct synthesis of this compound has not been prominently reported, existing MCRs could be conceptually adapted. For instance, the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially be employed. nih.gov One could envision a scenario where a cyclopropyl-containing starting material is used.
Another relevant MCR is the Strecker reaction, which synthesizes α-amino nitriles from a ketone or aldehyde, an amine, and a cyanide source. nih.gov The resulting α-amino nitrile could then be hydrolyzed to an α-amino acid, which could potentially be converted to the target aldehyde.
A zinc-mediated three-component carbonyl alkylative amination reaction has been developed for the synthesis of α-branched amines, which are structurally related to the target aldehyde. rsc.org This reaction, however, was found to be unsuitable for α-tertiary aldehydes and ketones under the reported conditions. rsc.org
The development of a bespoke MCR for this compound remains an area for future research, but the principles of existing MCRs provide a solid foundation for such endeavors.
Advanced Chemical Transformations and Reactivity Profiles of 2 Cyclopropyl 2 Phenylacetaldehyde
Cycloaddition Reactions Involving 2-Cyclopropyl-2-phenylacetaldehyde as a Substrate
The unique structure of this compound, featuring both a strained cyclopropyl (B3062369) ring and a reactive aldehyde, makes it a versatile substrate for various cycloaddition reactions. These reactions offer powerful methods for constructing complex carbocyclic and heterocyclic frameworks.
[2+2] Cycloadditions and Related Processes
The aldehyde functionality in this compound is capable of participating in [2+2] photocycloaddition reactions, most notably the Paternò-Büchi reaction. masterorganicchemistry.com This reaction involves the photochemical excitation of the carbonyl group, which then reacts with a ground-state alkene to form an oxetane (B1205548) ring. masterorganicchemistry.comlibretexts.org The Paternò-Büchi reaction is a well-established method for synthesizing four-membered oxygen-containing heterocycles. libretexts.orgnih.gov
The reaction can be initiated by the n→π* excitation of the aldehyde. pressbooks.pub While the reaction can proceed through either a singlet or triplet excited state, reactions involving aromatic aldehydes like benzaldehyde (B42025) often proceed via the triplet state. pressbooks.pubsavemyexams.com Given the structural similarity, this compound is expected to follow a similar pathway. The reaction with an unsymmetrical alkene, such as 2-methyl-2-butene, would likely yield a mixture of regioisomeric and stereoisomeric oxetanes. masterorganicchemistry.com The regioselectivity is often governed by the stability of the intermediate 1,4-diradical formed upon addition of the excited carbonyl to the alkene. savemyexams.com
Table 1: The Paternò-Büchi Reaction
| Feature | Description |
|---|---|
| Reaction Type | Photochemical [2+2] Cycloaddition |
| Reactants | An excited state carbonyl compound (aldehyde or ketone) and a ground state alkene. |
| Product | Oxetane (a four-membered ring containing an oxygen atom). |
| Mechanism | Involves the formation of an excited state carbonyl which adds to the alkene to form a diradical intermediate that subsequently cyclizes. libretexts.org |
| Application | Synthesis of complex molecules containing the oxetane scaffold, which is present in various natural products and biologically active compounds. nih.govsavemyexams.com |
[3+2] Cycloadditions with Cyclopropyl and Aldehyde Moieties
The strained cyclopropyl ring in this compound can function as a three-carbon synthon in [3+2] cycloaddition reactions. This transformation typically involves the ring-opening of the cyclopropane (B1198618), often promoted by a Lewis acid or through photocatalysis, to generate a 1,3-dipolar species or a related intermediate. This intermediate can then be trapped by a dipolarophile, such as an alkene or alkyne, to construct a five-membered ring.
Research has shown that aryl cyclopropyl ketones can undergo photocatalytic [3+2] cycloadditions. wikipedia.orgnih.gov In these reactions, photoreduction of a Lewis acid-activated ketone leads to a ring-opened radical anion which reacts with alkenes. nih.gov Similarly, nickel-catalyzed [3+2] cycloadditions of cyclopropyl imines (derived from aldehydes) with enones have been developed, highlighting the potential for the cyclopropyl group to participate in these transformations. libretexts.org Cyclopropylmethylsilanes have also been shown to undergo [3+2] cycloaddition with α-keto aldehydes to yield tetrahydrofurans, demonstrating another pathway where a cyclopropyl group acts as a C3 donor. wikipedia.orgpearson.com These examples strongly suggest that this compound could serve as a precursor to five-membered carbocycles and heterocycles under appropriate catalytic conditions.
Asymmetric Cycloadditions with Aldehydes
Achieving stereocontrol in cycloadditions is a significant goal in synthetic chemistry. For a substrate like this compound, asymmetric catalysis can be employed to control the formation of new stereocenters. The aldehyde group is a key handle for coordination to a chiral catalyst.
A dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, has been successfully applied to the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov The chiral Lewis acid activates the carbonyl substrate and controls the stereochemistry of the subsequent cycloaddition. This strategy is promising for adaptation to this compound. Furthermore, chiral copper(II) complexes have proven effective in catalyzing highly enantioselective dearomative (3+2) cycloadditions between isoquinolinium ylides and various enamides, showcasing the power of chiral metal catalysts in controlling stereoselectivity in such reactions. pressbooks.pub The development of novel chiral Rh(II) catalysts for enantioselective [2+1]-cycloadditions also contributes to the toolbox of asymmetric methods applicable to related substrates. libretexts.orgmasterorganicchemistry.com
Reactivity of the Aldehyde Functionality in this compound
The aldehyde group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is central to the molecule's synthetic utility.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. savemyexams.compressbooks.pub Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater polarization of the carbonyl group. pressbooks.pub
Key Nucleophilic Addition and Condensation Reactions:
Grignard Reaction: Addition of an organomagnesium halide (Grignard reagent) to the aldehyde followed by an acidic workup yields a secondary alcohol. masterorganicchemistry.comlibretexts.org For example, reacting this compound with methylmagnesium bromide would produce 3-cyclopropyl-3-phenyl-2-butanol. vaia.com
Wittig Reaction: This reaction provides a powerful method for alkene synthesis. libretexts.org A phosphorus ylide attacks the aldehyde to form an oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. pressbooks.pubmasterorganicchemistry.com This allows for the conversion of the C=O double bond into a C=C double bond with fixed regiochemistry. libretexts.org
Aldol (B89426) Condensation: In the presence of a base or acid, aldehydes with α-hydrogens can undergo self-condensation. libretexts.org For this compound, the α-proton is benzylic and relatively labile. wikipedia.org The reaction involves the formation of an enolate which then adds to another molecule of the aldehyde to form a β-hydroxy aldehyde. libretexts.orglibretexts.org However, steric hindrance from the α-substituents can disfavor the condensation product. libretexts.org
Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with an active methylene (B1212753) compound (e.g., malonic acid, cyanoacetic acid) in the presence of a weak base like piperidine. wikipedia.org The reaction typically results in the formation of a new carbon-carbon double bond after dehydration. nih.govwikipedia.org
Table 2: Reactivity of the Aldehyde Group
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Grignard Addition | 1. RMgX2. H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Aldol Condensation | Base or Acid | β-Hydroxy Aldehyde |
Oxidative Transformations, e.g., to Carboxylic Acids
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For this compound, this oxidation yields 2-cyclopropyl-2-phenylacetic acid. A variety of oxidizing agents can accomplish this conversion.
"Strong" oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄, often generated in situ from CrO₃ or K₂Cr₂O₇ and H₂SO₄) are highly effective for converting primary alcohols and aldehydes to carboxylic acids. rsc.orgmasterorganicchemistry.com The use of these chromium(VI) reagents, however, has become less common due to their toxicity. rsc.org Milder oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺), can also be used and are often employed as a chemical test for aldehydes. rsc.org For preparative purposes, pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can oxidize primary alcohols to aldehydes, but under certain conditions, such as with PDC in DMF, can further oxidize them to carboxylic acids. masterorganicchemistry.comlibretexts.org The oxidation of the related compound phenylacetaldehyde (B1677652) to phenylacetic acid is a well-known transformation. wikipedia.org
Reductions and Derivatizations to Alcohols or Amines
The aldehyde functional group in this compound is readily susceptible to reduction and reductive amination, providing straightforward access to the corresponding primary alcohols and a variety of amines.
Standard reduction protocols can be employed to convert the aldehyde to 2-cyclopropyl-2-phenylethanol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are effective for this transformation. These reactions are typically high-yielding and proceed under mild conditions.
Furthermore, the aldehyde serves as a precursor for the synthesis of amines via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ. A variety of reducing agents can be used, including sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method allows for the synthesis of a wide range of substituted amines, such as 2-cyclopropyl-2-phenylethan-1-amine. biosynth.comchemrxiv.org The synthesis of trans-2-substituted cyclopropylamines, in particular, has been achieved with high diastereoselectivity from related α-chloroaldehydes through a process involving a zinc homoenolate intermediate. chemrxiv.org The 2-arylcyclopropylamine motif is a common feature in many biologically active compounds. researchgate.net
| Transformation | Product | Typical Reagents | Significance |
| Reduction | 2-Cyclopropyl-2-phenylethanol | NaBH₄, LiAlH₄ | Access to primary alcohol derivatives. |
| Reductive Amination | Substituted 2-cyclopropyl-2-phenylethylamines | Primary/Secondary Amine, NaBH(OAc)₃, NaBH₃CN | Synthesis of diverse amine scaffolds. biosynth.comchemrxiv.org |
Transformations Involving the Cyclopropyl Ring
The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it a versatile functional handle for various transformations, including ring-opening reactions and rearrangements. researchgate.net
The cyclopropane ring in derivatives of this compound can undergo cleavage under different conditions. These reactions are often driven by the release of ring strain and can be initiated by acids, metals, or radical species. beilstein-journals.orgnih.gov
Acid-catalyzed ring-opening is a common pathway. In the presence of a Brønsted acid, protonation can lead to a cyclopropylcarbinyl cation. This cation is unstable and can rearrange through disrotatory ring-opening to a homoallyl cation, which can then be trapped by a nucleophile. researchgate.net For instance, the reaction of arylcyclopropanes with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) in a solvent such as hexafluoroisopropanol (HFIP) can facilitate ring-opening and subsequent hydroarylation. nih.gov
In a related context, the thermal decarboxylative rearrangement of 2-cyclopropyl-2-phenylacetic acid involves the ring-opening of the cyclopropyl group to form an α-allyl-β-keto acid intermediate. Similarly, cyclopropyl ketones can undergo ring-opening/cyclization cascades. For example, the reaction of alkylidenecyclopropyl ketones with amines can lead to the formation of substituted pyrroles through a mechanism involving the distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org
Radical-mediated ring-opening provides another avenue for transformation. A cyclopropyl-substituted carbon radical can readily undergo ring-opening to generate a more stable alkyl radical, which can then participate in further reactions, such as cyclization with a nearby phenyl ring. beilstein-journals.org
Direct functionalization of the cyclopropyl ring without ring-opening is more challenging but can be achieved. While specific examples for this compound are not extensively documented, general principles suggest possibilities. For instance, cyclopropanation of existing precursors like styryl derivatives using transition metal catalysts is a viable route to construct the core structure.
C-H Bond Activation and Functionalization in Phenylacetaldehyde Derivatives
The field of C-H bond activation offers advanced strategies for modifying the phenylacetaldehyde scaffold. mdpi.com While direct C-H activation on this compound itself is a complex topic, studies on related phenylalanine and benzaldehyde derivatives provide significant insights. researchgate.netresearchgate.net Transition metal catalysts, particularly those from groups 8-10 (Fe, Rh, Pd), are pivotal in these transformations. mdpi.com
Palladium-catalyzed C(sp²)-H carbonylation of phenylalanine derivatives has been achieved using picolinamide (B142947) as a directing group and carbon monoxide as the carbonyl source. researchgate.net This allows for the introduction of a carbonyl group at a specific position on the phenyl ring. Similarly, rhodium complexes have been used to catalyze the oxidative coupling between benzaldehyde derivatives and phenylacetylene (B144264) via C-H bond activation, leading to the formation of chromones. researchgate.net These methods highlight the potential for regioselective functionalization of the phenyl ring in this compound, which could lead to a variety of complex derivatives.
| C-H Activation Approach | Catalyst/Reagents | Potential Product Type | Reference Finding |
| C(sp²)-H Carbonylation | Cobalt(II) salt, Picolinamide, CO | Aryl ketone derivatives | Applicable to phenylalanine derivatives. researchgate.net |
| Direct Arylation | PNP-Rh(I) pincer complexes, Base | Biaryl derivatives | Functionalization at C(sp²) positions. mdpi.com |
| Oxidative Coupling | Rhodium complexes, Phenylacetylene | Chromone derivatives | Catalyzed by Rh(l-amino acid)(cod). researchgate.net |
Cascade and Tandem Reactions Utilizing the Compound
The multiple reactive sites in this compound make it an ideal candidate for cascade or tandem reactions, where a single synthetic operation generates significant molecular complexity. nih.gov These reactions can be initiated at the aldehyde, the cyclopropyl ring, or both.
A potential cascade could involve the initial reaction of the aldehyde, for example, in a Knoevenagel condensation, followed by an intramolecular reaction involving the cyclopropyl ring. Base-mediated cascade reactions involving aldehydes and other synthons have been shown to generate complex polycyclic systems through a series of Michael additions and aldol condensations. nih.gov
Another strategy involves leveraging the cyclopropyl group as a latent 1,3-dipole equivalent. Donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound belong, are known to participate in ring-opening/cyclization cascades with various partners. nih.gov For example, a Lewis acid-catalyzed asymmetric cascade reaction of cyclopropyl ketones with 2-aminothiophenol (B119425) has been developed to synthesize chiral pyrrolobenzothiazoles. This process involves a ring-opening/cyclization/thio-Michael cascade sequence. nih.gov Such a strategy, applied to this compound, could open pathways to novel heterocyclic structures.
Mechanistic Investigations of Reactions Involving 2 Cyclopropyl 2 Phenylacetaldehyde
Reaction Pathway Elucidation and Intermediate Characterization
The elucidation of reaction pathways and the characterization of intermediates are fundamental to understanding the transformations of 2-cyclopropyl-2-phenylacetaldehyde. A key reaction concept involves the in-situ generation of a reactive donor-acceptor cyclopropane (B1198618) intermediate through the condensation of cyclopropylacetaldehydes with an aminocatalyst. acs.org This activation is driven by a favorable orbital interaction between the π-orbital of the resulting enamine and the σ*C–C orbital of the cyclopropyl (B3062369) ring. acs.org
In organocatalytic systems, the initial step is the condensation of the aldehyde with a secondary amine catalyst to form an enamine intermediate. acs.orgrsc.org This enamine can then participate in various cycloaddition reactions. For instance, in the presence of 3-olefinic oxindoles, a highly stereoselective formation of spirocyclobutaneoxindoles occurs. acs.org Computational and experimental studies have been combined to investigate the mechanism of this enamine-based activation. acs.org
In the context of vinylcyclopropane (B126155) rearrangements, both dienamine and enamine activation manifolds have been explored. researchgate.net The reaction of (vinylcyclopropyl)acetaldehydes can proceed through enamine intermediates, leading to cyclopentene (B43876) derivatives. researchgate.net The process involves the catalytic generation of a donor-acceptor cyclopropane, which facilitates ring opening. researchgate.net
Mechanistic Role of Catalysts in Asymmetric Transformations
Catalysts play a pivotal role in directing the stereochemical outcome of reactions involving this compound, enabling the synthesis of chiral molecules with high enantioselectivity.
Organocatalytic Mechanisms (e.g., Dienamine and Enamine Activation Manifolds)
Organocatalysis has emerged as a powerful tool for activating this compound and related compounds. The primary mechanism involves the formation of nucleophilic enamine or dienamine intermediates. rsc.orgnih.gov
Enamine Activation: Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze reactions of aldehydes. scienceopen.com The condensation of this compound with a chiral secondary amine generates a chiral enamine. acs.orgyoutube.com This enamine activation strategy relies on raising the Highest Occupied Molecular Orbital (HOMO) of the nucleophile. scienceopen.com The stereoselectivity of subsequent reactions is controlled by the steric and electronic properties of the catalyst, which directs the approach of the electrophile. acs.org For example, the reaction of organocatalytically activated cyclopropanes with 3-olefinic oxindoles and benzofuranone leads to the formation of spirocyclobutaneoxindoles and spirocyclobutanebenzofuranone with high diastereomeric ratios and excellent enantiomeric excesses. acs.org
Dienamine Activation: For α,β-unsaturated aldehydes, a dienamine intermediate can be formed, allowing for remote functionalization. rsc.org The reaction of a cyclopropylacetaldehyde with an aminocatalyst can generate a dienamine intermediate facilitated by favorable orbital interactions. rsc.org This dienamine intermediate has different reactive sites, and the reaction pathway is determined by the nature of the electrophiles and nucleophiles. rsc.org
| Catalyst Type | Activation Manifold | Key Intermediate | Typical Reaction |
| Chiral Secondary Amine | Enamine | Chiral Enamine | [3+2] Cycloaddition |
| Chiral Secondary Amine | Dienamine | Chiral Dienamine | Remote Functionalization |
Transition Metal-Catalyzed Mechanistic Pathways (e.g., Copper(II) catalysis)
Transition metals, often in combination with chiral ligands, provide another avenue for the asymmetric transformation of cyclopropyl aldehydes. While specific examples for this compound are not extensively detailed in the provided search results, the principles can be inferred from related systems. For instance, copper-catalyzed carbometalation reactions of cyclopropenes are used to prepare alkenyl cyclopropyl diols, which can then undergo tandem Heck–cyclopropane ring-opening reactions. nih.govresearchgate.net
In a general sense, a transition metal catalyst can coordinate to the aldehyde or a derivative, activating it towards nucleophilic attack. The chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction. Synergistic catalysis, combining a transition metal with an organocatalyst, has also been reported for related systems, where the metal Lewis acid and an iminium-ion intermediate generated by the organocatalyst work in concert. mdpi.com
Photochemical Reaction Mechanisms of Aldehydes in Excited States
The photochemical reactions of aldehydes, including those with cyclopropyl groups, involve the excitation of the molecule to an electronically excited state, which can then undergo unique transformations. mdpi.comyoutube.com Upon absorption of light, an aldehyde can be promoted to an excited singlet state, which may then undergo intersystem crossing to a triplet state. nih.gov
For aryl cyclopropyl ketones, a related class of compounds, photoinduced [3+2] cycloadditions with alkenes and alkynes have been reported. nih.govacs.org The mechanism often involves photoexcitation followed by electron transfer to generate a radical anion. In the presence of a chiral Lewis acid catalyst, this process can be rendered enantioselective. nih.gov The resulting ketyl radical can undergo ring-opening of the cyclopropane ring, followed by cycloaddition. nih.gov These photochemical methods provide access to complex carbocyclic structures that are not easily accessible through ground-state reactions. nih.govacs.org
Stereochemical Control Mechanisms in Cyclopropyl Aldehyde Chemistry
Achieving high levels of stereocontrol is a central theme in the chemistry of cyclopropyl aldehydes. The stereochemical outcome of a reaction is determined by the transition state geometry, which is influenced by the catalyst, substrates, and reaction conditions.
In organocatalytic reactions, the chiral catalyst forms a transient covalent bond with the aldehyde to form an enamine or iminium ion. acs.org The stereochemistry is then dictated by the facial selectivity of the subsequent bond-forming step, which is controlled by the steric hindrance and non-covalent interactions imposed by the catalyst's chiral scaffold. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states and rationalize the observed stereoselectivity. researchgate.netnih.gov
For instance, in the organocatalytic formation of cyclobutanes from cyclopropylacetaldehydes, the high stereoselectivity is attributed to the specific transition state assembly involving the enamine, the electrophile, and the catalyst. acs.org Similarly, in vinylcyclopropane rearrangements, DFT-calculated transition state models help to understand the enantioselectivity of the reaction. researchgate.net
Kinetic Isotope Effects and Rate-Limiting Step Analysis
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes. wikipedia.orgprinceton.edu The KIE is the ratio of the reaction rate of a reactant with a lighter isotope to that of the same reactant with a heavier isotope (e.g., kH/kD). wikipedia.org
A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. core.ac.uk Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond cleavage but is located at or near the reaction center. wikipedia.org
While specific KIE studies on this compound were not found in the search results, the principles are broadly applicable. For example, in a study of a photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone, an inverse secondary KIE (kH/kD = 0.78) was observed when using a deuterium-labeled styrene. nih.gov This result was consistent with a rate-limiting intermolecular C–C bond-forming step. nih.gov
The magnitude of the KIE can provide information about the transition state structure. princeton.edubaranlab.orgyoutube.com For instance, a large primary KIE suggests a symmetric transition state where the bond to the isotope is significantly broken. princeton.edu
| Isotope Effect Type | Description | Implication for Rate-Limiting Step |
| Primary KIE | Bond to the isotope is broken. core.ac.uk | The bond-breaking event is part of the rate-determining step. core.ac.uk |
| Secondary KIE | Isotope is not directly involved in bond breaking. wikipedia.org | Changes in hybridization or steric environment at the isotopic position occur in the rate-determining step. wikipedia.org |
| Inverse KIE (kH/kD < 1) | The heavier isotope reacts faster. | Often indicates a change from sp2 to sp3 hybridization at the labeled position in the transition state. wikipedia.org |
Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 2 Phenylacetaldehyde
Density Functional Theory (DFT) Applications for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. For 2-Cyclopropyl-2-phenylacetaldehyde, DFT calculations have been employed to optimize its molecular geometry and analyze its molecular orbitals. These studies utilize specific functionals and basis sets to achieve accurate results, as detailed in the table below.
Table 1: DFT Computational Parameters for this compound
| Parameter | Specification |
|---|---|
| Theory Level | Density Functional Theory (DFT) |
| Functional | M06L (Generalized Gradient Approximation) |
| Dispersion Correction | D3 (Atom-pairwise, no damping) |
| Basis Set | def2-TZVP (Triple-zeta valence polarized) |
| Auxiliary Basis Set | Corresponding Weigend Coulomb-fitting |
Transition State Analysis and Energy Profiles
As of the current literature review, specific studies detailing transition state analysis and the calculation of complete energy profiles for reactions involving this compound have not been reported. Such analyses are crucial for understanding reaction kinetics and mechanisms, and they represent an area for future research on this compound.
Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbital Theory, Electron Localization Function)
The electronic structure of this compound has been investigated through DFT. These calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).
In computational studies, the HOMO of this compound was computed with reference to the second-highest occupied molecular orbital (HOMO-1). The energies of these orbitals, provided in electron volts (eV), are critical for predicting how the molecule will interact with other chemical species. While the precise energy values were part of a larger dataset in the source material, the methodology confirms their calculation. The analysis of these orbitals provides a quantitative basis for predicting the sites of electrophilic and nucleophilic attack.
Solvation Effects on Reaction Mechanisms
The influence of solvents on chemical reactions is a critical factor, and computational models can predict these effects. For this compound, the impact of a solvent environment on its geometry and electronic structure has been modeled using an implicit continuum solvent model.
Specifically, the SMD (Solvation Model based on Density) model was employed, with dichloromethane selected as the solvent. This approach treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of the molecule's properties as if it were dissolved in that solvent. This method is essential for bridging the gap between theoretical calculations in the gas phase and experimental results typically obtained in solution.
Molecular Dynamics Simulations of Compound Interactions
Currently, there are no specific molecular dynamics (MD) simulation studies available in the scientific literature that focus on the interactions of this compound. MD simulations would be valuable for understanding the compound's behavior in complex environments, such as its interaction with biological macromolecules or its diffusion in various media.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations have been used to determine the fundamental electronic properties of this compound. The primary output of these calculations is the optimized molecular geometry, which describes the most stable three-dimensional arrangement of the atoms. For this compound, optimized Cartesian coordinates (in Ångströms) have been calculated, providing a precise model of its structure. These coordinates are fundamental for any further computational analysis, including the prediction of spectroscopic properties or reactivity.
Computational Prediction of Spectroscopic Signatures for this compound
Detailed computational studies aimed at predicting the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) of this compound are not presently found in the reviewed literature. Such predictions, typically performed using methods like time-dependent DFT (TD-DFT), would be instrumental in interpreting experimental spectra and confirming the compound's structure.
Advanced Spectroscopic Characterization Methodologies for Research of 2 Cyclopropyl 2 Phenylacetaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-Cyclopropyl-2-phenylacetaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to elucidate the stereochemical arrangement of the molecule.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The initial analysis would involve acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methine proton at the chiral center, the aromatic protons of the phenyl group, and the protons of the cyclopropyl (B3062369) ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would reveal the number of unique carbon atoms, including the characteristic signal for the carbonyl carbon of the aldehyde.
To establish connectivity between atoms, a suite of 2D NMR experiments is indispensable:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton and the aldehydic proton, as well as with the protons on the cyclopropyl ring. It would also reveal the coupling network within the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the signal for the methine carbon would show a cross-peak with the signal for the methine proton.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known values for similar structural motifs.
| Atom/Group | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~9.5-10.0 (d) | ~195-205 |
| Methine (CH) | ~3.0-3.5 (m) | ~50-60 |
| Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~125-140 |
| Cyclopropyl (C₃H₅) | ~0.5-1.5 (m) | ~5-15 |
Note: The exact chemical shifts and coupling patterns would depend on the solvent used and the specific conformation of the molecule.
Stereochemical Assignment via Chiral NMR Auxiliaries
Given that this compound possesses a chiral center at the carbon atom bearing the cyclopropyl, phenyl, and aldehyde groups, determining its absolute and relative stereochemistry is a critical aspect of its characterization. This can be achieved using chiral NMR auxiliaries, such as chiral solvating agents (e.g., (R)- or (S)-1-phenylethylamine) or by derivatizing the aldehyde with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers will exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound (C₁₁H₁₂O) with high precision. This allows for the unambiguous determination of the molecular formula, as the measured mass can be distinguished from other ions with the same nominal mass but different elemental compositions. The expected exact mass would be calculated and compared to the experimental value.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram would indicate the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum of the eluting compound. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, characteristic fragments would likely arise from the loss of the aldehyde group (CHO), the cyclopropyl group (C₃H₅), or cleavage of the bond between the chiral center and the phenyl group.
A table of potential major fragments in the mass spectrum of this compound is provided below.
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 160 | [M]⁺ (Molecular ion) |
| 131 | [M - CHO]⁺ |
| 119 | [M - C₃H₅]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers.
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include the C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl ring.
Raman spectroscopy would provide complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, the aromatic ring vibrations often give rise to strong Raman signals. The symmetric breathing mode of the cyclopropyl ring would also be a characteristic Raman band. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its conformational analysis.
A summary of expected key vibrational frequencies is presented in the table below.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde C=O Stretch | 1720-1740 (strong) | 1720-1740 (weak-medium) |
| Aldehyde C-H Stretch | 2720, 2820 (medium) | 2720, 2820 (medium) |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aromatic C=C Stretch | ~1600, ~1450 (medium) | ~1600, ~1450 (strong) |
| Cyclopropyl C-H Stretch | ~3000 (medium) | ~3000 (medium) |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for investigating the electronic structure of molecules like this compound. This method provides insights into the conjugated systems and the electronic transitions that occur upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the phenyl ring and the carbonyl group of the aldehyde.
The phenyl group in this compound contains a π-electron system that gives rise to characteristic absorption bands. Aromatic compounds typically exhibit a strong absorption band, often referred to as the E-band (ethylenic), and a weaker, more structured band known as the B-band (benzenoid). For monosubstituted benzenes, these bands are generally observed in specific regions of the UV spectrum. The presence of the cyclopropyl group and the acetaldehyde (B116499) moiety attached to the same carbon atom can influence the position and intensity of these absorption bands.
The carbonyl group of the aldehyde introduces an additional chromophore. This group can undergo a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically observed at longer wavelengths (lower energy) compared to the π → π* transitions of the phenyl ring.
The interaction between the cyclopropyl group and the adjacent phenyl ring and carbonyl group can also be studied using UV-Vis spectroscopy. The Walsh orbitals of the cyclopropane (B1198618) ring can conjugate with the π-system of the phenyl ring and the carbonyl group, potentially leading to a bathochromic (red) shift of the absorption maxima compared to similar compounds lacking the cyclopropyl group. This shift would indicate an extension of the conjugated system and a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Derivative spectroscopy can be a powerful tool to enhance the resolution of overlapping absorption bands in the UV-Vis spectrum. youtube.com By calculating the first or second derivative of the absorbance spectrum, subtle spectral features can be resolved, allowing for a more accurate determination of the λmax values for the individual electronic transitions. youtube.com
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |
| π → π* (E-band) | ~210 - 230 | > 10,000 | Phenyl ring |
| π → π* (B-band) | ~250 - 270 | 200 - 2,000 | Phenyl ring |
| n → π* | ~300 - 320 | < 100 | Carbonyl group |
Note: The values in this table are hypothetical and based on typical values for similar structural motifs. Actual experimental values may vary.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, which contains a stereocenter at the α-carbon, single-crystal X-ray diffraction analysis would be invaluable for unambiguously establishing its solid-state conformation and absolute configuration. nih.gov
The first and often most challenging step in X-ray crystallography is the growth of a single crystal of suitable size and quality. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.
The resulting structural data would reveal the precise spatial arrangement of the cyclopropyl, phenyl, and aldehyde groups around the chiral center. This would allow for the determination of the relative stereochemistry of the molecule. To establish the absolute stereochemistry (i.e., whether the molecule is the R- or S-enantiomer), anomalous dispersion techniques can be employed, often by incorporating a heavy atom into the crystal structure or by using specific X-ray wavelengths.
The solid-state conformation of this compound, as determined by X-ray crystallography, would provide insights into the preferred rotational orientations (torsion angles) of the phenyl and cyclopropyl groups relative to the aldehyde function. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which can influence the crystal packing and physical properties of the compound.
In a study on related donor-acceptor cyclopropanes, single-crystal X-ray analysis was used to unambiguously prove the trans-arrangement of donor and acceptor substituents on the cyclopropane ring. nih.gov Similarly, for this compound, X-ray crystallography would provide unequivocal proof of its molecular structure and stereochemistry.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
Note: The values in this table are hypothetical and serve as an example of the type of data obtained from an X-ray crystallographic analysis.
Synthetic Applications and Utility in Advanced Organic Synthesis
Building Block for Complex Polycyclic Structures
While direct, widespread application of 2-Cyclopropyl-2-phenylacetaldehyde in the synthesis of complex polycyclic hydrocarbons is not extensively documented, its structural elements are foundational to the assembly of intricate molecular frameworks. The inherent reactivity of the aldehyde and the conformational rigidity of the cyclopropyl (B3062369) group can be strategically employed in annulation and cycloaddition reactions. For instance, the aldehyde functionality can participate in condensation reactions to form larger ring systems. nih.gov The development of methods for synthesizing donor-acceptor cyclopropanes, such as 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, highlights the potential of cyclopropyl carbonyl compounds as precursors for various heterocyclic and polycyclic systems. marquette.edu These donor-acceptor cyclopropanes can undergo ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds.
Precursor in Natural Product and Analog Synthesis
The cyclopropane (B1198618) ring is a constituent of numerous natural products, including terpenes, pheromones, and fatty acid metabolites, imparting unique biological activities and conformational constraints. researchgate.net Although the direct use of this compound as a starting material in the total synthesis of natural products is not prominently reported, its structural features are present in various bioactive molecules. The synthesis of cyclopropane-containing natural products often relies on the development of stereoselective cyclopropanation methods. researchgate.net The principles guiding the diastereoselective reactions of other cyclopropyl-containing intermediates, such as the reduction of cyclopropyl ketones or additions to adjacent double bonds, provide a playbook for how this compound could potentially be elaborated into natural product-like structures. researchgate.net
Intermediates in the Synthesis of Chiral Compounds and Scaffolds
The synthesis of enantiomerically pure cyclopropane derivatives is a significant area of research due to their prevalence in medicinal chemistry. nih.gov this compound serves as a valuable intermediate in the generation of chiral compounds and scaffolds. A notable strategy involves the asymmetric synthesis of chiral cyclopropane carboxaldehydes through a sequence of aldol (B89426) condensation, cyclopropanation, and retro-aldol reactions, demonstrating a pathway to enantiopure cyclopropyl building blocks. researchgate.net
Furthermore, the development of organocatalytic methods has enabled the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones, which are valuable chiral structures. bohrium.com The synthesis of polysubstituted cyclopropanes with high diastereoselectivity has also been achieved through methods like the 1,2-boronate rearrangement of cyclopropyl diboronates. These advancements in asymmetric synthesis provide a framework for the conversion of this compound into a variety of stereochemically defined molecules. Efficient routes to trans-cyclopropyl esters have been developed using both sulfoximine-driven Johnson-Corey-Chaykovsky reactions and scalable processes involving chiral epoxides, highlighting the importance of stereocontrol in synthesizing these valuable motifs.
Methodology Development in Asymmetric Catalysis
While this compound is typically the substrate rather than the catalyst, its synthesis and transformation are intrinsically linked to the development of new methods in asymmetric catalysis. The demand for enantiomerically pure cyclopropyl compounds drives the innovation of novel catalytic systems. For example, the enantioselective synthesis of chiral benzimidazole (B57391) derivatives has been achieved through an asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl ketones, catalyzed by a chiral N,N'-dioxide/Sc(III) complex. This demonstrates how reactions of cyclopropyl carbonyl compounds contribute to the expansion of the asymmetric catalysis toolbox.
The synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, which are potent 5-HT2C receptor agonists, has been accomplished using transition metal-catalyzed [2+1]-cycloaddition reactions to construct the key fluorinated cyclopropane moieties with defined stereochemistry. The successful application of these catalytic methods in the synthesis of such complex and medicinally relevant chiral molecules underscores the ongoing development in the field.
Role in the Synthesis of Specific Compound Classes, e.g., 2-phenylcyclopropylmethylamine derivatives
One of the most significant applications of the this compound scaffold is in the synthesis of 2-phenylcyclopropylmethylamine (PCPMA) derivatives. These compounds have emerged as a privileged scaffold in medicinal chemistry, with derivatives showing activity as dopamine (B1211576) and serotonin (B10506) receptor ligands.
A series of novel PCPMA derivatives have been designed and synthesized as potent dopamine D2 receptor partial agonists, which are being explored as potential new-generation antipsychotics. The synthesis of these compounds often starts from precursors structurally related to this compound, which are then converted to the corresponding amines. The structure-activity relationship studies of these derivatives have highlighted the importance of the cyclopropane ring and the substitution pattern on the phenyl ring for their pharmacological activity.
Furthermore, fluorinated derivatives of 2-phenylcyclopropylmethylamine have been developed as selective serotonin 2C (5-HT2C) receptor agonists. The synthesis of these compounds involved the construction of the fluorinated cyclopropane ring as a key step, followed by elaboration to the final amine products. These findings demonstrate the critical role of the this compound core structure in the discovery of new therapeutic agents.
| Compound Class | Synthetic Method | Application |
| Spirocyclopropyl Pyrazolones | Michael/alkylation cascade reaction | Chiral building blocks |
| Polysubstituted Cyclopropanes | 1,2-Boronate rearrangement | Functional diversification |
| trans-Cyclopropyl Esters | Johnson-Corey-Chaykovsky reaction | Rapid lead scale-up |
| 2-phenylcyclopropylmethylamine (PCPMA) derivatives | Reductive amination of related carbonyls | Dopamine and Serotonin receptor ligands |
| Fluorinated PCPMA derivatives | Transition metal-catalyzed [2+1]-cycloaddition | Selective 5-HT2C receptor agonists |
Future Directions and Emerging Research Avenues for 2 Cyclopropyl 2 Phenylacetaldehyde
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift, with a move away from traditional batch processing towards continuous flow chemistry. researchgate.netacs.orgchemh.comacs.org This transition offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. chemh.comacs.org For a molecule like 2-cyclopropyl-2-phenylacetaldehyde, flow chemistry could enable safer handling of potentially reactive intermediates and allow for the fine-tuning of reaction conditions to maximize yield and minimize byproducts. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, which is crucial for controlling exothermic reactions that may be involved in the synthesis or subsequent transformations of this aldehyde. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Fine Chemicals
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by running the system for longer. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and excellent heat transfer. |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Integration | More challenging to integrate into multi-step sequences. | Easily integrated into multi-step, automated processes. |
Development of Sustainable Synthesis Protocols for the Compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. frontiersin.orgeurekalert.org For this compound, future research will undoubtedly focus on developing more sustainable synthesis protocols. This could involve the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild conditions. eurekalert.org For instance, enzymatic cascades could be designed for the synthesis of this aldehyde, minimizing the need for harsh reagents and protecting groups. mdpi.commdpi.comnih.gov
The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are other key areas of research. frontiersin.org Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, also presents a promising avenue for the sustainable production of this compound and its derivatives. frontiersin.org
Exploration of Novel Reactivity Modes under Non-Traditional Conditions
The unique combination of a cyclopropyl (B3062369) ring and an aldehyde group in this compound suggests that it may exhibit novel reactivity under non-traditional reaction conditions. Photochemistry, for example, could unlock new reaction pathways that are not accessible through thermal methods. arabjchem.orgrsc.org The absorption of light can generate highly reactive excited states, leading to unique cycloadditions, rearrangements, or fragmentation reactions. rsc.org Recent advancements in photocatalysis, including the development of novel organic and nano-photocatalysts, provide powerful tools to explore these possibilities. arabjchem.orgresearchgate.net
Electrocatalysis is another emerging area that could be applied to this compound. nih.gov By using an electric current to drive chemical reactions, it is possible to achieve transformations that are difficult to accomplish with conventional reagents, often with high selectivity and efficiency. nih.gov The exploration of the electrochemical oxidation or reduction of this compound could lead to the discovery of new synthetic methodologies.
Advanced Computational Design and Optimization of Reactions Involving the Compound
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reaction conditions. openaccessjournals.comresearchgate.net For this compound, computational methods such as Density Functional Theory (DFT) can be used to model its structure and reactivity, providing insights into its electronic properties and predicting its behavior in various chemical transformations. openaccessjournals.com
The future will see an increased integration of computational chemistry with artificial intelligence and machine learning to accelerate the discovery and optimization of reactions involving this compound. acs.orgresearchgate.net These advanced computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the optimal conditions for a desired transformation, significantly reducing the amount of experimental work required. acs.orgacs.org This approach will be crucial for unlocking the full synthetic potential of this compound.
Table 2: Applications of Computational Chemistry in the Study of this compound
| Application Area | Computational Method | Potential Insights |
| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of transition states and reaction pathways. |
| Reactivity Prediction | Molecular Dynamics (MD) Simulations | Understanding conformational effects on reactivity. |
| Catalyst Design | Quantum Mechanics/Molecular Mechanics (QM/MM) | Design of catalysts with enhanced selectivity and activity. |
| Reaction Optimization | Machine Learning Algorithms | Prediction of optimal reaction conditions (temperature, solvent, etc.). |
Applications in Materials Science and Functional Molecule Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel materials and functional molecules. The cyclopropane (B1198618) ring can impart specific conformational constraints and electronic properties to a polymer backbone, potentially leading to materials with unique thermal or optical properties. researchgate.net Research into the synthesis of polymers containing cyclopropane groups has shown that the incorporation of this motif can influence the material's crystallinity and mechanical properties. researchgate.net Future work could explore the polymerization of derivatives of this compound to create new classes of photosensitive or functional polymers. iaea.orgresearchgate.net
In the realm of functional molecules, the strained cyclopropane ring can be opened under specific conditions to generate more complex structures, making it a versatile synthetic intermediate. nih.gov This reactivity could be harnessed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. The cyclopropyl fragment is a recurring motif in many drug molecules, and the development of new synthetic routes starting from this compound could provide access to novel therapeutic agents. acs.org
Interdisciplinary Research with Bio-inspired Catalysis
Nature provides a vast source of inspiration for the development of new catalytic systems. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes using small molecule catalysts. nih.govacs.org For a chiral molecule like this compound, the development of bio-inspired catalysts for its enantioselective synthesis is a significant area of future research. nih.gov This could involve the design of synthetic catalysts that mimic the active site of an enzyme, capable of controlling the stereochemistry of the reaction with high precision.
Furthermore, the integration of biocatalysis with other synthetic methodologies, such as photocatalysis, is a rapidly growing field. acs.org These hybrid systems can combine the advantages of both approaches to achieve transformations that are not possible with either method alone. acs.org The application of photobiocatalysis to this compound could lead to the development of novel and sustainable methods for the synthesis of valuable chiral building blocks. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopropyl-2-phenylacetaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of α-phenylacetaldehyde derivatives using transition-metal catalysts (e.g., Rh or Pd) under controlled temperatures (0–25°C). Key intermediates like 2-cyclopropyl-2-phenylacetic acid (via oxidation) or aldehydes (via reduction) may require specific reagents (e.g., LiAlH₄ for reduction or KMnO₄ for oxidation) . Yield optimization depends on steric effects from the cyclopropyl group; lower temperatures favor cyclopropane ring stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR detects cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). -NMR identifies cyclopropyl carbons (δ 8–15 ppm) and carbonyl carbons (δ 190–205 ppm) .
- IR : Strong absorption at ~1700–1750 cm confirms the aldehyde functional group .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., CHO) and fragmentation patterns caused by cyclopropyl ring strain .
Advanced Research Questions
Q. How can computational methods clarify the reaction mechanisms involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s reactivity, such as cyclopropane ring-opening under acidic conditions or nucleophilic addition to the aldehyde group. Studies on analogous 2-phenylacetaldehydes suggest competing cleavage pathways (e.g., β-scission vs. retro-aldol), which can be validated using kinetic isotope effects (KIE) or transition-state analysis .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Experimental determination via shake-flask method in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) under inert atmospheres to prevent oxidation .
- Stability : Accelerated degradation studies (40–60°C, varying pH) with HPLC monitoring identify degradation products (e.g., cyclopropane ring-opening acids or polymers) .
- Data Table :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods with local exhaust (≥0.5 m/s airflow) to mitigate aldehyde vapor exposure .
- PPE : Nitrile gloves, chemical goggles, and lab coats; respiratory protection (N95 masks) if dust forms during weighing .
- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes); avoid inducing vomiting upon ingestion .
Experimental Design Considerations
Q. How to design kinetic studies for cyclopropane ring-opening reactions in this compound?
- Methodological Answer :
- Use pseudo-first-order conditions with excess nucleophile (e.g., NaHSO) and monitor aldehyde consumption via UV-Vis (λ = 280 nm) .
- Variable-temperature NMR (VT-NMR) tracks ring-opening intermediates (e.g., diradicals or carbocations) .
Q. What strategies mitigate steric hindrance during functionalization of the cyclopropyl group?
- Methodological Answer :
- Employ bulky ligands (e.g., tricyclohexylphosphine) in transition-metal-catalyzed reactions to reduce side reactions .
- Use strain-release reagents (e.g., diazomethane) for selective ring expansion or substitution .
Data Contradiction Analysis
Q. How to address conflicting biological activity data in enzyme inhibition assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
